5-Chloro-7-fluoro-1H-indazole 5-Chloro-7-fluoro-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15996166
InChI: InChI=1S/C7H4ClFN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
SMILES:
Molecular Formula: C7H4ClFN2
Molecular Weight: 170.57 g/mol

5-Chloro-7-fluoro-1H-indazole

CAS No.:

Cat. No.: VC15996166

Molecular Formula: C7H4ClFN2

Molecular Weight: 170.57 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-7-fluoro-1H-indazole -

Specification

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
IUPAC Name 5-chloro-7-fluoro-1H-indazole
Standard InChI InChI=1S/C7H4ClFN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
Standard InChI Key MYFNAXRIKNXMPF-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1C=NN2)F)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

5-Chloro-7-fluoro-1H-indazole features a fused benzene-pyrazole ring system with chlorine and fluorine substituents at the 5- and 7-positions, respectively (Figure 1). The planar aromatic core enables π-π stacking interactions, while the electron-withdrawing halogens influence electronic distribution and reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC7H4ClFN2\text{C}_7\text{H}_4\text{Cl}\text{F}\text{N}_2
Molecular Weight170.57 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point305.1 ± 22.0 °C
Flash Point138.3 ± 22.3 °C
Vapour Pressure (25°C)0.0 ± 0.6 mmHg
LogP2.03

The compound’s moderate lipophilicity (LogP = 2.03) suggests balanced membrane permeability, a desirable trait for drug candidates .

Spectral Characteristics

While experimental spectral data are scarce, computational predictions indicate strong UV-Vis absorption bands near 270–290 nm due to the conjugated π-system. The 19F^{19}\text{F}-NMR signal is expected around -110 ppm, consistent with aromatic fluorine environments .

Synthetic Methodologies

Cyclization Strategies

Indazole synthesis typically employs cyclization of substituted hydrazones or palladium-catalyzed C–H activation. For 5-Chloro-7-fluoro-1H-indazole, a plausible route involves:

  • Hydrazone Formation: Reacting 3-chloro-5-fluoro-benzaldehyde with hydrazine to form the corresponding hydrazone.

  • Cyclization: Using copper(I) oxide (Cu2O\text{Cu}_2\text{O}) under aerobic conditions to induce intramolecular C–N bond formation (Scheme 1) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Hydrazone FormationNH2_2NH2_2, EtOH, reflux85–90
CyclizationCu2_2O, DMF, 100°C70–75

Alternative methods include Rh(III)-catalyzed C–H amination of pre-functionalized substrates, though halogen compatibility requires optimization .

Chemical Reactivity

Halogen-Directed Reactions

The chlorine and fluorine substituents enable regioselective functionalization:

  • Nucleophilic Aromatic Substitution: Chlorine at the 5-position undergoes displacement with strong nucleophiles (e.g., alkoxides) under basic conditions.

  • Cross-Coupling: Suzuki-Miyaura coupling at the 7-fluoro position is hindered by fluorine’s strong C–F bond, necessitating specialized catalysts .

Tautomerism and pH Effects

The 1H-indazole exists in equilibrium with its 2H-tautomer, influenced by solvent polarity and pH. In aqueous solutions (pH 7.4), the neutral form predominates, affecting solubility and binding interactions .

Research Challenges and Future Directions

Synthetic Scalability

Current routes suffer from moderate yields (70–75%) due to byproduct formation during cyclization. Flow chemistry approaches could enhance efficiency by improving heat/mass transfer .

Toxicity Profiling

Preliminary in silico toxicity predictions (ADMET) indicate moderate hepatotoxicity risk (Score = 0.62). Structural modifications, such as introducing hydrophilic groups at N1, may mitigate this issue .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator